5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid
Description
5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a unique combination of substituents: an amino (-NH₂) group at position 5, a bromine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4. This trifunctionalized aromatic compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The bromine atom contributes to molecular weight and lipophilicity, the amino group introduces hydrogen-bonding capability, and the trifluoromethyl group enhances metabolic stability and electron-withdrawing properties.
Properties
IUPAC Name |
5-amino-2-bromo-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-2-4(8(10,11)12)6(13)1-3(5)7(14)15/h1-2H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJICIYWHHEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid typically involves the bromination of 5-amino-4-(trifluoromethyl)benzoic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
- 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6, similarity score 0.97 ): Substituents: Amino at position 2, -CF₃ at position 5. The amino group’s proximity to the carboxylic acid (position 1) reduces acidity compared to the target compound, as electron-donating effects are more pronounced ortho to -COOH.
Halogen Variation
- 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1699741-92-8 ): Substituents: Fluoro at position 2 instead of amino. Lacks the amino group’s hydrogen-bonding capacity, increasing hydrophobicity. Bromine at position 5 enhances molecular weight and polarizability compared to fluorine.
Trifluoromethyl Positioning
- 3-Amino-4-(trifluoromethyl)benzoic acid (CAS 125483-00-3, similarity 0.92 ): -CF₃ at position 4 (meta to -COOH) and amino at position 3. The -CF₃ group’s meta position reduces its electron-withdrawing impact on -COOH acidity compared to the target compound’s para -CF₃.
Physicochemical Properties
The table below summarizes structural and calculated properties of analogous compounds:
Key Observations:
Acidity: The target compound’s -COOH group is flanked by electron-withdrawing -CF₃ (para) and -Br (meta), increasing acidity compared to isomers with amino groups closer to -COOH.
Solubility: The amino group enhances aqueous solubility via hydrogen bonding, contrasting with the fluoro analog’s lower polarity .
Lipophilicity : Bromine’s larger size and polarizability increase logP compared to fluorine-containing analogs.
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